molecular formula C12H15NO4S B12090825 Z-Cys-OME

Z-Cys-OME

Cat. No.: B12090825
M. Wt: 269.32 g/mol
InChI Key: FEADQZMKQOMOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Cys-OME: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis and protein modification due to its unique chemical properties. The presence of the thiol group makes it highly reactive, allowing for various chemical modifications and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Cys-OME typically involves the protection of the cysteine thiol group to prevent unwanted reactions during peptide synthesis. One common method is the use of vinylheteroarenes for cysteine bioconjugation . This method involves the reaction of cysteine with vinylheteroarenes under mild conditions, resulting in a stable and selective modification of the thiol group.

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions: Z-Cys-OME undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is highly reactive and can participate in disulfide bond formation, which is crucial for protein folding and stability .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. Substitution reactions often involve alkylating agents such as iodoacetamide .

Major Products: The major products formed from these reactions include disulfide-linked peptides, reduced cysteine derivatives, and alkylated cysteine products. These products are essential for studying protein structure and function .

Scientific Research Applications

Chemistry: In chemistry, Z-Cys-OME is used for the synthesis of complex peptides and proteins. Its reactivity allows for site-specific modifications, making it a valuable tool for studying protein interactions and functions .

Biology: In biological research, this compound is used to study redox biology and cellular signaling pathways. The thiol group in cysteine plays a critical role in redox reactions, and its modification can provide insights into cellular processes .

Medicine: In medicine, this compound is used in the development of biotherapeutics, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver drugs specifically to target cells, improving the efficacy and reducing the side effects of treatments .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its ability to form stable and selective modifications makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of Z-Cys-OME involves the modification of the thiol group in cysteine. This modification can alter the reactivity and function of cysteine-containing peptides and proteins. The molecular targets of this compound include cysteine residues in proteins, which can be selectively modified to study their function and interactions .

Comparison with Similar Compounds

    N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.

    S-Methylcysteine: A naturally occurring derivative of cysteine found in plants.

    Cysteamine: A degradation product of cysteine used in the treatment of cystinosis.

Uniqueness: Z-Cys-OME is unique due to its ability to form stable and selective modifications of cysteine residues. This property makes it particularly valuable in peptide synthesis and protein modification, where precise control over chemical reactions is essential .

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate

InChI

InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)

InChI Key

FEADQZMKQOMOMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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